Methyl 6-bromo-3-hydroxy-2-nitrobenzoate
Description
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is a substituted benzoic acid methyl ester with the molecular formula C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol. Its structure features a bromine atom at position 6, a hydroxyl group at position 3, and a nitro group at position 2 on the aromatic ring. This compound’s unique substituent arrangement confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and bromine groups enhance electrophilic substitution resistance, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
methyl 6-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3 |
InChI Key |
SOKBCUBYARNLOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Methyl 6-amino-2-bromo-3-methoxybenzoate (C₉H₁₀BrNO₃, 260.08 g/mol)
- Substituents: 2-Bromo, 3-methoxy, 6-amino.
- Key Differences: The amino group (electron-donating) and methoxy group (moderately electron-donating) replace the nitro and hydroxyl groups in the target compound.
- Implications: The amino group enhances nucleophilic reactivity, making this compound suitable for coupling reactions in agrochemical synthesis. The methoxy group increases lipophilicity compared to the hydroxyl group, altering solubility profiles .
Methyl 6-amino-3-bromo-2-methoxybenzoate (C₉H₁₀BrNO₃, 260.08 g/mol)
- Substituents: 3-Bromo, 2-methoxy, 6-amino.
- Key Differences : Bromine shifts to position 3, altering steric hindrance and electronic effects.
- Implications : The bromine’s position near the methoxy group may influence regioselectivity in substitution reactions compared to the target compound .
6-Bromo-2,4-dinitro-3-hydroxybenzaldehyde (C₇H₃BrN₂O₆, 307.01 g/mol)
- Substituents : 2,4-Dinitro, 3-hydroxy, 6-bromo.
- Key Differences : An aldehyde replaces the ester group, and nitro groups occupy positions 2 and 4.
- Implications : The aldehyde functionality increases electrophilicity, favoring nucleophilic addition reactions. The additional nitro group enhances acidity (pKa ~1–2) compared to the target compound’s single nitro group .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Methyl 6-bromo-3-hydroxy-2-nitrobenzoate | C₈H₆BrNO₅ | 276.04 | High acidity (due to –OH and –NO₂), polar solubility, thermal stability >200°C |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | C₉H₁₀BrNO₃ | 260.08 | Moderate solubility in organic solvents, reactive amino group |
| 6-Bromo-2,4-dinitro-3-hydroxybenzaldehyde | C₇H₃BrN₂O₆ | 307.01 | High reactivity (aldehyde), low solubility in water, strong UV absorbance |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | High hydrophobicity, natural resin component, low volatility |
Note: Data for sandaracopimaric acid methyl ester derived from plant resin studies .
Chromatographic and Spectroscopic Comparisons
- Chromatography: The target compound’s polar groups (–OH, –NO₂) result in longer retention times in reverse-phase HPLC compared to non-polar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) . Amino-methoxy analogs exhibit intermediate polarity, eluting earlier than the target compound but later than aliphatic esters (e.g., methyl palmitate) .
- Spectroscopy: FTIR: Target compound shows strong –OH (3200–3500 cm⁻¹) and –NO₂ (1520, 1350 cm⁻¹) stretches, absent in methoxy analogs. NMR: Aromatic proton signals differ significantly due to substituent electronic effects (e.g., nitro deshields adjacent protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
